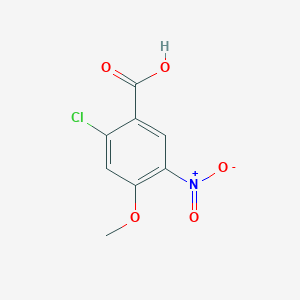![molecular formula C21H17BrN4OS B2786375 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine CAS No. 1114915-33-1](/img/structure/B2786375.png)
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine is an intriguing compound in organic chemistry. This molecule, characterized by a blend of diverse functional groups, offers unique properties that can be exploited in various scientific fields. The compound features an oxadiazole ring, a bromophenyl group, and a pyridazine core, making it a subject of interest in chemical synthesis and application research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine typically involves a multi-step process. A common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, followed by its attachment to the bromophenyl group through nucleophilic substitution. The resulting intermediate then undergoes further reactions, including thiol addition, to introduce the sulfanyl group. The final step typically involves coupling this intermediate with a 3,4-dimethylphenylpyridazine derivative under specific conditions, such as reflux in an appropriate solvent, to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may be streamlined using automated processes and continuous flow chemistry to ensure high yield and purity. Scaling up the synthesis involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to meet commercial demands while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound is versatile and undergoes several types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, where the sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution Reactions:
Cyclization and Ring-Opening: The oxadiazole and pyridazine rings can undergo cyclization and ring-opening reactions under specific conditions, allowing for the formation of novel ring structures.
Common Reagents and Conditions: These reactions typically involve reagents such as hydrogen peroxide for oxidation, sodium hydride for nucleophilic substitution, and acid catalysts for cyclization.
Major Products: The major products of these reactions include oxidized derivatives, substituted phenyl derivatives, and modified ring structures, each with potential unique properties and applications.
Scientific Research Applications
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine finds application in diverse scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology: Explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential due to its unique chemical structure and ability to interact with biological targets.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals, owing to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. The bromophenyl group and oxadiazole ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, while the sulfanyl group can modulate redox states. These interactions can influence molecular pathways, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
When compared to similar compounds, such as:
3-(4-Bromophenyl)-1,2,4-oxadiazole derivatives: Similar structure but lacks the pyridazine core, affecting its reactivity and application scope.
6-(3,4-Dimethylphenyl)pyridazine derivatives: Lacks the oxadiazole and bromophenyl groups, leading to different interaction profiles and applications.
This compound stands out due to its unique combination of functional groups, offering a distinctive balance of properties that make it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-13-3-4-16(11-14(13)2)18-9-10-20(25-24-18)28-12-19-23-21(26-27-19)15-5-7-17(22)8-6-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGVRIIAKZYIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2786297.png)


![N-[(furan-2-yl)methyl]-2-[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2786302.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid](/img/structure/B2786303.png)
![6-(2,5-Dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2786304.png)
![5-[(Benzyloxy)methyl]quinolin-8-ol](/img/structure/B2786305.png)


![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2786311.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2786314.png)
![2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2786315.png)
